Citric acid-2,4-13C2 is a stable isotope-labeled form of citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. Unlike its unlabeled counterpart (CAS 77-92-9), which is widely used as an acidulant and preservative, this compound is specifically synthesized for use as a metabolic tracer and an internal standard in quantitative analytical methods. Its value is derived from the two carbon-13 atoms strategically placed at the C2 and C4 positions, which allows for precise tracking of carbon atoms through metabolic pathways and provides a distinct mass shift for mass spectrometry (MS) analysis. This isotopic labeling is essential for applications such as 13C Metabolic Flux Analysis (13C-MFA) and isotope dilution mass spectrometry (IDMS).
Substituting Citric acid-2,4-13C2 with standard, unlabeled citric acid (CAS 77-92-9) is not feasible for its intended applications. Unlabeled citric acid is analytically indistinguishable from the endogenous pool of metabolites, making it impossible to use as a tracer for tracking metabolic pathways. Furthermore, in quantitative mass spectrometry, an ideal internal standard must be chemically identical to the analyte but have a different mass; unlabeled citric acid fails this fundamental requirement. Using a crude or incompletely labeled mixture would introduce significant quantitative errors, undermining the precision of isotope dilution methods and the reliability of metabolic flux models. Therefore, for research requiring the precise measurement of metabolic fluxes or accurate quantification of citric acid in complex biological samples, the high isotopic purity and specific labeling pattern of this compound are indispensable.
Citric acid-2,4-13C2 serves as an ideal internal standard for IDMS, the gold standard for accurate metabolite quantification. Because it is chemically identical to the endogenous analyte but has a distinct mass (M+2), it co-elutes during chromatography and experiences identical ionization and matrix effects. This allows it to correct for variations in sample preparation, injection volume, and instrument response, significantly improving the precision and accuracy of measurements compared to using a non-isotopic standard or no standard at all. The use of a stable isotope-labeled standard like this is critical for obtaining robust and reproducible quantitative data from complex biological matrices.
| Evidence Dimension | Analytical Precision & Accuracy |
| Target Compound Data | High precision and accuracy due to co-elution and identical chemical behavior, correcting for matrix effects and sample processing variations. |
| Comparator Or Baseline | Unlabeled Citric Acid or other non-isotopic standards: Cannot correct for matrix effects or analyte loss during sample prep, leading to lower accuracy and poor reproducibility. |
| Quantified Difference | Significantly improved linearity of calibration lines and measurement precision. |
| Conditions | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of metabolites in complex biological samples (e.g., cell extracts, plasma). |
For any research requiring accurate, reproducible quantification of citric acid levels, this compound is a prerequisite for generating reliable data.
13C-MFA relies on tracking the incorporation of labeled carbons from a precursor through a metabolic network to quantify reaction rates (fluxes). Unlabeled citric acid provides no contrast against the natural background. In contrast, introducing Citric acid-2,4-13C2 allows researchers to trace the labeled carbons as they are processed in the Krebs cycle. For example, when [2-13C]pyruvate enters the cycle, it produces distinct labeling patterns in downstream metabolites like glutamate, with half-times to maximum enrichment on the order of minutes (e.g., 2.6 min for glutamate C-4). This enables the calculation of absolute flux rates, such as a citric acid cycle flux of 8.3 µmol/g dry weight/min in perfused rat hearts. The specific labeling pattern of the tracer is chosen to provide maximal information about the pathways of interest.
| Evidence Dimension | Metabolic Flux Quantitation |
| Target Compound Data | Enables direct measurement of the distribution of labeled carbons, allowing for the calculation of absolute intracellular reaction rates (fluxes). |
| Comparator Or Baseline | Unlabeled Citric Acid: Provides no labeling information and thus cannot be used to determine metabolic fluxes. |
| Quantified Difference | Enables quantification of metabolic rates (e.g., 8.3-11.9 µmol/g/min for Krebs cycle flux) versus zero quantifiable information from an unlabeled compound. |
| Conditions | In vivo or in vitro cell/tissue culture with subsequent NMR or MS analysis of metabolite isotopologue distribution. |
This compound is the necessary tool for researchers who need to move beyond static metabolite levels to understand the dynamic activity of cellular metabolism.
The procurement of this compound typically specifies an isotopic purity of 99 atom % 13C. This high level of enrichment is critical for the integrity of quantitative experiments. A lower or inconsistent isotopic purity would act as a significant source of error, compromising the accuracy of calibration curves in IDMS and the validity of mathematical models in 13C-MFA. In contrast, a well-defined, high-purity standard ensures that the observed signal from the labeled compound is consistent and directly proportional to its concentration, providing the robust foundation needed for high-quality, reproducible scientific data.
| Evidence Dimension | Isotopic Purity |
| Target Compound Data | >99 atom % 13C enrichment. |
| Comparator Or Baseline | Crude mixtures, unlabeled compound (natural abundance ~1.1% 13C), or standards with lower/variable isotopic purity. |
| Quantified Difference | A defined isotopic purity of >99% versus an undefined or low purity that introduces unacceptable variance into quantitative measurements. |
| Conditions | Quantitative analytical workflows such as Isotope Dilution Mass Spectrometry (IDMS) and 13C Metabolic Flux Analysis (MFA). |
High isotopic purity is a direct investment in the reliability and reproducibility of experimental results, preventing costly errors and repeat experiments.
This compound is the right choice for researchers aiming to quantify the activity of the Krebs cycle and connected pathways in various models. By tracing the fate of the 13C labels into downstream metabolites like glutamate or aspartate, it is possible to identify metabolic bottlenecks or shifts in pathway usage associated with disease states (e.g., cancer, heart disease) or to optimize microbial strains for biotechnological production.
In studies requiring the precise quantification of citric acid from biological samples like plasma, urine, or tissue extracts, this compound is essential. Its use as an internal standard in an isotope dilution LC-MS/MS workflow corrects for analytical variability, ensuring that the measured concentrations are accurate and reliable for pharmacokinetic studies, biomarker validation, or diagnostic research.
The observation of unexpected labeling patterns in metabolites downstream of a 13C-labeled tracer can lead to the discovery of novel or alternative metabolic routes. For instance, tracing experiments have helped identify pathways like the reductive carboxylation of α-ketoglutarate. This compound provides the necessary tool to probe cellular metabolism and validate hypotheses about pathway function under specific conditions.
Corrosive;Irritant